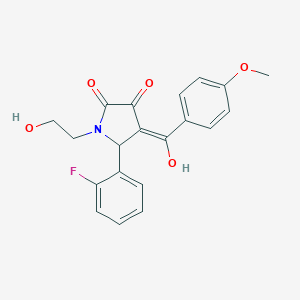

![molecular formula C18H20N2O3 B368322 {1-[3-(4-メトキシフェノキシ)プロピル]-1H-ベンゾイミダゾール-2-イル}メタノール CAS No. 853752-81-5](/img/structure/B368322.png)

{1-[3-(4-メトキシフェノキシ)プロピル]-1H-ベンゾイミダゾール-2-イル}メタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a benzimidazole derivative with a methoxyphenoxypropyl group at the 1-position. Benzimidazoles are a class of heterocyclic aromatic organic compounds, and this structure suggests potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring and a methoxyphenoxypropyl group. The benzimidazole ring is a fused aromatic ring structure, while the methoxyphenoxypropyl group contains ether and alcohol functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole ring and the methoxyphenoxypropyl group. The benzimidazole ring is relatively stable, but the ether and alcohol groups could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring would contribute to its aromaticity and stability, while the ether and alcohol groups could influence its solubility .作用機序

The mechanism of action of {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is not fully understood. However, studies have suggested that it may exert its effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It may also interact with specific cellular targets such as enzymes and receptors.

Biochemical and Physiological Effects:

Studies have shown that {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol can induce apoptosis, inhibit cell proliferation, and reduce inflammation in various cell types. It may also enhance the immune response and improve the antioxidant capacity of cells. In addition, it has been shown to have a wide range of physiological effects such as reducing blood glucose levels, improving lipid metabolism, and protecting against liver damage.

実験室実験の利点と制限

One of the advantages of using {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol in lab experiments is its relatively low toxicity and high stability. It can be easily synthesized and purified, and its effects can be easily measured using various assays. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

将来の方向性

There are several future directions for the research on {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol. One direction is to further investigate its mechanism of action and cellular targets, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential use in agriculture, such as in the development of new pesticides and plant growth regulators. Additionally, its potential use in material science, such as in the synthesis of new polymers and catalysts, could also be explored.

合成法

The synthesis of {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves the reaction between 4-methoxyphenol, 1-bromo-3-chloropropane, and 1H-benzimidazole-2-methanamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of the compound can be improved by optimizing the reaction conditions.

科学的研究の応用

医薬品

ベンゾイミダゾール誘導体は、さまざまな生物学的に活性な化合物中に存在することが知られています。 それらは、抗寄生虫薬、抗菌薬、抗ウイルス薬、抗真菌薬、抗痙攣薬、降圧薬、抗ヒスタミン薬、鎮痛薬、抗炎症剤、抗がん剤、抗凝血剤、およびプロトンポンプ阻害剤として使用されてきました .

農業用殺菌剤

一部のベンゾイミダゾール化合物は、稲の馬鹿苗病、小麦の赤かび病、綿花の萎凋病などの作物のさまざまな真菌病を抑制する上で効果的であることが示されています .

生体イメージング用光学センサー

ベンゾイミダゾールは、生体システムの生体高分子と相互作用する能力により、生体イメージングアプリケーション用の光学センサーとして使用できます .

太陽光発電

これらの化合物は、太陽エネルギー技術の開発に貢献する太陽光発電でも用途があります .

創薬

ベンゾイミダゾールベースの構造は最適化され、それぞれ消化性潰瘍およびうっ血性心不全の治療に使用されるオメプラゾールおよびピモベンダンなどの市販薬を生み出しました .

生物学的評価

ベンゾイミダゾール誘導体は合成され、抗菌効果や抗フィラリア剤としての可能性を含む、重要な生物学的活性を評価されています .

特性

IUPAC Name |

[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-22-14-7-9-15(10-8-14)23-12-4-11-20-17-6-3-2-5-16(17)19-18(20)13-21/h2-3,5-10,21H,4,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQWUMIUPMZARH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

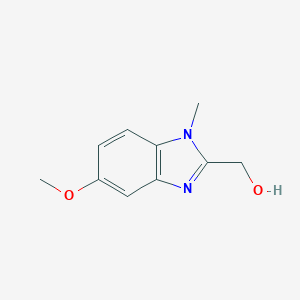

![{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368315.png)

![{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368321.png)

![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)

![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)

![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)

![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)

![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)

![2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368380.png)

![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)

![1-Acetyl-2-{1-[2-(4-methylpiperidyl)-2-oxoethyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B368382.png)

![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)